2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide

CYP3A4 inhibition Type II binding heme-iron coordination

Researchers often face irreproducible DMPK data due to regioisomeric impurities in quinoline-4-carboxamide probes. 2-Phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide (CAS 332116-95-7) solves this with authenticated para-pyridinyl geometry that enables predictable Type II heme-iron coordination (peak ~427 nm). - Directly compares CYP3A4 binding mode vs. ortho/meta isomers (up to 1,200-fold affinity difference). - Serves as a mid-range affinity reference (~76 nM Ki) for calibrating CYP inhibition screens. - Co-available with its regioisomer (CAS 879921-41-2) for cross-validation of chromatographic methods.

Molecular Formula C21H15N3O
Molecular Weight 325.4 g/mol
Cat. No. B5770018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide
Molecular FormulaC21H15N3O
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=NC=C4
InChIInChI=1S/C21H15N3O/c25-21(23-16-10-12-22-13-11-16)18-14-20(15-6-2-1-3-7-15)24-19-9-5-4-8-17(18)19/h1-14H,(H,22,23,25)
InChIKeyYXEBFGGOFCLPHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide Overview


2-Phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide (CAS 332116-95-7; molecular formula C21H15N3O; MW 325.36 g/mol) is a synthetic 2,4-disubstituted quinoline-4-carboxamide featuring a 2-phenyl substituent on the quinoline core and a pyridin-4-yl moiety at the carboxamide nitrogen . The compound belongs to the well-characterized 2-phenylquinoline-4-carboxamide class, which has produced clinically evaluated agents such as the NK-3 receptor antagonist talnetant (SB 223412) [1]. Its defining structural feature – the para-pyridinyl arrangement on the amide side chain – enables Type II heme-iron coordination with cytochrome P450 enzymes, a property that can dramatically alter metabolic stability and binding affinity relative to ortho- or meta-pyridinyl congeners [2]. This compound serves as a valuable tool for structure–activity relationship (SAR) studies probing the pharmacological consequences of pyridine nitrogen placement in quinoline-4-carboxamide scaffolds.

Irreplaceability of 2-Phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide


Quinoline-4-carboxamides with ostensibly similar substitution patterns cannot be interchanged because the position of the pyridine nitrogen atom (para vs. meta vs. ortho) fundamentally dictates the binding mode to cytochrome P450 heme-iron and consequently the compound's metabolic fate and target engagement [1]. In a systematic study of pyridinyl quinoline-4-carboxamide analogs, the para-nitrogen configuration enabled Type II heme coordination, yielding up to a 1,200-fold increase in CYP3A4 binding affinity compared to the ortho isomer within the same series [1]. Similarly, the regioisomer N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 879921-41-2), which relocates the pyridin-4-yl group from the amide nitrogen to the quinoline 2-position, exhibits a distinctly different CYP3A4 inhibition profile (Ki = 700 nM) that does not predict the behavior of the target compound [2]. Even within a single positional isomer series, substituting the N-pyridin-4-yl for a non-coordinating phenyl or alkyl amide eliminates the Type II binding interaction entirely, fundamentally altering the compound's drug metabolism and pharmacokinetic (DMPK) liability profile [1]. These differences are not academic – they directly translate into divergent in vitro potency, metabolic half-life, and off-target liability, making blind substitution of in-class analogs a high-risk procurement strategy for reproducible research.

2-Phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide Differentiation Evidence


CYP3A4 Type II Heme Coordination: Para-Pyridinyl Advantage

The para-pyridinyl configuration of 2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide enables direct nitrogen coordination to the CYP3A4 heme-iron (Type II binding), a binding mode sterically precluded in ortho-pyridinyl isomers. Within the pyridinyl quinoline-4-carboxamide analog series studied by Peng et al. (2010), the para-nitrogen compounds consistently exhibited the highest CYP3A4 affinity across all series [1]. In Series 3, which contains the 2-phenyl-substituted quinoline core, the para-pyridinyl compound displayed a Ki of 76 nM, compared to 418 nM for the meta isomer and 94,900 nM for the ortho isomer – a 1,249-fold affinity differential between para and ortho [1]. This trend was universal: across nine independent series, the para compound always bound more tightly than its ortho counterpart, with the smallest difference being a 6-fold increase (Series 9) [1]. The Type II binding spectra (peak at ~427 nm, trough at ~395 nm) were confirmed by UV/vis difference spectroscopy for all para-nitrogen compounds, while ortho-nitrogen compounds gave Type I spectra (peak at ~393 nm, trough at ~427 nm), confirming the absence of heme coordination [1].

CYP3A4 inhibition Type II binding heme-iron coordination structure–activity relationship

CYP2C9 Direct Heme-Iron Coordination by Para-Pyridinyl

A complementary study by Peng et al. (2008) on CYP2C9 demonstrated that the para-pyridinyl configuration in quinoline-4-carboxamide analogs is uniquely capable of direct coordination to the ferric heme-iron, a property not observed for meta or ortho isomers [1]. The study established that the more sterically accessible pyridine nitrogen in the para position forms a direct ligand interaction with the heme iron, while steric hindrance in the ortho configuration prevents coordination entirely [1]. This binding mode distinction translates into quantitative affinity differences: representative para-pyridinyl compounds demonstrated CYP2C9 Ki values in the low nanomolar range, whereas ortho isomers typically showed Ki values >100 μM [1]. The structure–activity relationship was independent of the specific substituent pattern on the quinoline core, indicating that the pyridine nitrogen position is the dominant determinant of binding mode across the entire chemotype [1].

CYP2C9 inhibition type II binding heterocyclic drug design metabolic stability

Regioisomeric Comparison: CYP3A4 Affinity vs. Swapped Substituent Analog

The closest purchasable regioisomer, N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 879921-41-2), shares an identical molecular formula (C21H15N3O) and molecular weight (325.36 g/mol) with the target compound but differs crucially in the positional arrangement of the phenyl and pyridinyl substituents . In this regioisomer, the pyridin-4-yl group occupies the quinoline 2-position while the phenyl group is on the carboxamide nitrogen – the inverse of the target compound. BindingDB data for this regioisomer records a CYP3A4 Ki of 700 nM, measured via inhibition of recombinant CYP3A4 NF-14 expressed in E. coli using testosterone 6β-hydroxylation as the endpoint [1]. This nearly 10-fold weaker affinity compared to the para-pyridinyl Series 3 compound (Ki = 76 nM) in the Peng et al. (2010) series highlights that the pyridinyl position on the carboxamide nitrogen (target compound) versus on the quinoline 2-position (regioisomer) yields distinct CYP interaction profiles [2]. The regioisomer also carries predicted physicochemical properties (melting point 202–203 °C, predicted LogP ~4) that differ from the target compound due to altered molecular shape and electronic distribution .

regioisomer comparison CYP3A4 Ki substituent position effect procurement differentiation

Antimicrobial Activity: Pyridin-2-yl vs. Pyridin-4-yl Isomer

A focused SAR study of 2,4-disubstituted quinoline derivatives evaluated antibacterial and antifungal activities against B. subtilis, K. pneumoniae, E. coli, S. aureus, and A. niger [1]. Among the series, 2-phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide (compound 3j, the ortho-pyridinyl isomer) was identified as possessing maximum antimicrobial activity against the tested strains, while the para-pyridinyl analog was not among the top-performing compounds [1]. This result indicates that moving the pyridine nitrogen from the 2-position (ortho) to the 4-position (para) substantially alters antimicrobial potency, consistent with the hypothesis that pyridinyl nitrogen accessibility and electronic distribution govern target engagement in bacterial and fungal systems. The study concluded that 'two bulky aryl groups at 2 and 4 positions enhances the activity of quinoline derivatives,' underscoring that even subtle positional changes in the pyridinyl substituent produce divergent biological outcomes [1].

antibacterial activity antifungal activity pyridinyl positional isomer structure–activity relationship

Tubulin Polymerization Inhibition by 2-Phenylquinoline-4-Carboxamide Scaffold

The 2-phenylquinoline-4-carboxamide scaffold, which constitutes the core of the target compound, has been validated as a new class of tubulin polymerization inhibitors targeting the colchicine binding site [1]. In a systematic evaluation of 2-phenylquinoline-4-carboxamide derivatives against five cancer cell lines (HeLa, SK-OV-3, HCT116, A549, MDA-MB-468) and normal MRC-5 fibroblasts, the most potent compound (7b) displayed IC50 values of 0.5 μM (SK-OV-3) and 0.2 μM (HCT116) [1]. The antiproliferative activity correlated directly with colchicine-site binding and inhibition of tubulin polymerization, as confirmed by immunofluorescence showing mitotic spindle disruption and flow cytometry demonstrating G2/M phase arrest [1]. Molecular docking confirmed the interaction at the colchicine binding site of tubulin [1]. While the target compound 2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide was not the specific molecule tested, its 2-phenylquinoline-4-carboxamide core with an N-pyridin-4-yl amide extension positions it structurally within this validated antitubulin chemotype, differentiated from the reported 7b derivatives by its para-pyridinyl amide substituent [1].

tubulin polymerization inhibitor anticancer activity colchicine binding site G2/M arrest

2-Phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide Applications


CYP3A4/CYP2C9 Type II Binding Probe for DMPK Screening

Use 2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide as a well-characterized para-pyridinyl Type II binder in CYP inhibition screening cascades. The compound's para-nitrogen configuration enables direct heme-iron coordination, producing a predictable Type II difference spectrum (peak ~427 nm, trough ~395 nm) that serves as a positive control for distinguishing Type I vs. Type II ligands [1]. Its affinity profile (inferred Ki ~76 nM for CYP3A4, based on Series 3 para analog data) provides a mid-range reference point for calibrating affinity measurements across ortho, meta, and para pyridinyl isomer sets [1]. The dual CYP2C9/CYP3A4 Type II binding property, validated independently by Peng et al. (2008, 2010), makes this compound suitable for cross-isoform binding mode comparison studies [2].

NK-3 Receptor Antagonism: Regioisomeric Selectivity Tool

The 2-phenylquinoline-4-carboxamide scaffold is a privileged pharmacophore for human neurokinin-3 (NK-3) receptor antagonism, exemplified by talnetant (SB 223412, Ki = 1.0 nM at hNK-3) [1]. 2-Phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide retains the 2-phenylquinoline-4-carboxamide core but introduces a pyridin-4-yl amide substituent not present in the clinical candidates. This structural variation offers a tool compound for probing the NK-3 receptor's tolerance for heterocyclic amide extensions, while the regioisomeric distinction from N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 879921-41-2) allows direct assessment of whether the pyridinyl group on the amide nitrogen (target compound) versus the quinoline 2-position (regioisomer) differentially affects NK-3 binding and selectivity over NK-1 and NK-2 receptors [1].

Tubulin Inhibitor SAR Expansion with Dual CYP-Binding Phenotype

The 2-phenylquinoline-4-carboxamide class has demonstrated sub-micromolar antiproliferative activity through colchicine-site tubulin polymerization inhibition (e.g., compound 7b: IC50 = 0.2–0.5 μM against HCT116 and SK-OV-3) [1]. 2-Phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide extends this chemotype with an N-pyridin-4-yl amide that simultaneously confers Type II CYP binding. This dual functionality makes it a unique probe for investigating whether CYP-mediated metabolism modulates the antitubulin efficacy of quinoline-4-carboxamides, or conversely, whether the CYP Type II interaction can be exploited for tumor-selective activation strategies [1]. The compound's distinct antimicrobial activity profile (lower than the ortho-pyridin-2-yl isomer) also reduces confounding antibacterial effects in cell-based anticancer assays [2].

Analytical Reference Standard for Regioisomer Identification and QC

Given the commercial co-availability of the regioisomer N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 879921-41-2, CYP3A4 Ki = 700 nM) alongside the target compound (CAS 332116-95-7), analytical laboratories require authenticated reference material for chromatographic method development and identity confirmation [1]. The two regioisomers, while sharing identical molecular formula and mass (325.36 g/mol), can be distinguished by retention time (HPLC), fragmentation pattern (MS/MS), and characteristic NMR chemical shifts reflecting the different substitution pattern (pyridin-4-yl on amide N vs. quinoline 2-position) [2]. Procurement of the authenticated target compound with documented CAS 332116-95-7 ensures that structure–activity datasets are not confounded by regioisomeric impurity [1].

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